Pseudomonic acid B (PA-B) is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. [, , , , , ] It is structurally similar to Pseudomonic acid A (PA-A), also known as mupirocin, a commercially available antibiotic. [, , , , ] PA-B is considered a minor product in the Pseudomonas fluorescens biosynthetic pathway, often produced alongside the more active PA-A. [, , , ]
PA-B serves as a key intermediate in the biosynthesis of PA-A. [, , , ] It is also a valuable tool in understanding the biosynthetic pathways and tailoring mechanisms of Pseudomonas fluorescens, specifically in relation to polyketide antibiotic production. [, , , , , , , ]
The biosynthesis of pseudomonic acid B involves a complex series of enzymatic reactions encoded by the mupirocin biosynthetic gene cluster. Key enzymes include polyketide synthases and tailoring enzymes that modify the polyketide backbone. The process begins with the condensation of acetate and other precursors, followed by a series of reductions, dehydrations, and cyclizations.
Pseudomonic acid B has a complex molecular structure characterized by:
The stereochemistry of pseudomonic acid B has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its specific chiral centers that are essential for its antibiotic activity .
Pseudomonic acid B participates in several chemical reactions:
The stability and reactivity of pseudomonic acid B are influenced by its structural features, making it a potent antibiotic despite potential degradation pathways .
The mechanism of action for pseudomonic acid B primarily involves:
This targeted action underscores the compound's utility as an antibiotic in clinical settings .
Pseudomonic acid B exhibits several notable physical and chemical properties:
These properties are critical for formulation in pharmaceutical applications .
Pseudomonic acid B has several significant applications:
The continued exploration of pseudomonic acid B's properties and mechanisms may lead to new therapeutic strategies against resistant bacterial strains .
Pseudomonic Acid B is a structurally distinct congener within the pseudomonic acid family of antibiotics, primarily produced by specific biotypes of Pseudomonas fluorescens. Its discovery emerged from chromatographic analyses of mupirocin (originally designated pseudomonic acid) complexes extracted from Pseudomonas cultures. Research revealed that mupirocin preparations constitute mixtures of structurally related compounds designated Pseudomonic Acid A (PA-A), B (PA-B), C (PA-C), and D (PA-D), with PA-A constituting the predominant and most therapeutically active component [3]. Pseudomonic Acid B was identified as a significant minor component in these mixtures, typically representing between 1% and 10% of the total pseudomonic acids depending on the producer strain and fermentation conditions [3] [7]. Chemically, PA-B shares the core structural features of PA-A, including the C₁₇ monic acid moiety and the C₉ 9-hydroxynonanoic acid (9-HN) side chain linked via an ester bond. The critical structural distinction lies in the monic acid unit: PA-B possesses a tertiary hydroxyl group at the C10 position, whereas PA-A features a methyl group at C10 and an epoxide ring bridging C10-C11 [5]. This seemingly minor modification significantly impacts biological activity, with PA-A exhibiting substantially greater potency against the target isoleucyl-tRNA synthetase [5].
Initial structural elucidation efforts in the 1970s and 1980s, utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), differentiated PA-B from PA-A and established its status as a biosynthetic precursor rather than merely a degradation product or minor variant. Its consistent presence across multiple independently isolated Pseudomonas fluorescens strains indicated a conserved, non-accidental role in the biosynthetic pathway [3] [7]. The recognition that certain mutants of P. fluorescens accumulated PA-B instead of producing PA-A provided definitive genetic evidence for its role as a key intermediate [5].
Table 1: Composition of Pseudomonic Acid Mixtures from Different Producer Strains
Producer Strain | Mixture Composition | PA-B Ratio | Reference |
---|---|---|---|
Pseudomonas fluorescens NCIB 10586 | Pseudomonic acid A, isomer with cis double bond (C2-C3), Pseudomonic acid B | ~10% (1 part) | [3] |
Pseudomonas fluorescens NCIB 10586 | Pseudomonic acids A, B, C, D | ~8% | [3] |
Pseudomonas fluorescens Y-11633 | Pseudomonic acids A and B, two unknown components | ~5% | [3] |
Pseudomonas sp. No 19/26 | Mainly pseudomonic acid A, minor pseudomonic acids B and C | Low (ND) | [3] |
Pseudomonic Acid B production is intrinsically linked to specific members within the phylogenetically complex Pseudomonas fluorescens group. The primary industrial producer of mupirocin (and consequently PA-B) is Pseudomonas fluorescens strain NCIMB 10586 (formerly NCIB 10586) [3] [7]. However, modern phylogenomic analyses have significantly refined our understanding of the taxonomy within this group. The "species" P. fluorescens is now recognized as a non-monophyletic assemblage, forming a "species complex" or "evolutionary group" encompassing numerous validly described species with high genomic heterogeneity [1] [4] [8].
Strain NCIMB 10586, the archetypal PA-B producer, has been phylogenetically positioned close to species like Pseudomonas synxantha, Pseudomonas libaniensis, Pseudomonas azotoformans, Pseudomonas cedrina, and Pseudomonas trivialis based on multilocus sequence analysis (MLSA) and whole-genome sequencing (WGS) data [3] [4]. Matthijs et al. identified P. azotoformans as its closest type strain relative [3]. This taxonomic complexity means that strains historically identified simply as P. fluorescens and reported to produce pseudomonic acids (including PA-B) may belong to various distinct species within this complex. Genomic features characteristic of this complex include a relatively high GC content (averaging 60.3%, ranging 58.7–62.0%) and a large core proteome of approximately 1396 proteins [4].
The genetic capability for pseudomonic acid biosynthesis is not ubiquitous within the complex. It is conferred by a large (~74 kb) biosynthetic gene cluster (BGC) containing genes encoding giant modular polyketide synthases (PKSs), tailoring enzymes, regulators, and self-resistance mechanisms [3] [5]. This BGC has been identified in a limited number of strains beyond NCIMB 10586, such as Pseudomonas sp. BRG100 (used agriculturally) and Pseudomonas psychrotolerans NS383, albeit with variations [3] [5]. The distribution of this BGC appears sporadic, suggesting horizontal gene transfer or frequent loss events during the evolution of the P. fluorescens complex [8].
Table 2: Key Species and Strains in the P. fluorescens Complex Associated with Pseudomonic Acid Production
Species/Strain Designation | Phylogenetic Group within P. fluorescens Complex | Genome Features (Size/GC%) | Association with Pseudomonic Acid B | Reference |
---|---|---|---|---|
Pseudomonas fluorescens NCIMB 10586 | Proximal to P. azotoformans, P. synxantha, P. libaniensis | ~6.0 Mb / ~60% | Primary producer, Well-studied BGC | [3] [5] |
Pseudomonas sp. BRG100 | Not fully resolved | ND | Contains similar mupirocin BGC | [3] |
Pseudomonas psychrotolerans NS383 | Not fully resolved | ND | Contains low-similarity mupirocin-like BGC | [3] |
P. corrugata, P. brassicacearum, P. koreensis, etc. | Various subgroups (P. corrugata, P. koreensis, etc.) | Avg. ~5.6 Mb / Avg. ~60.3% | No confirmed production, represent diversity | [4] [8] |
The discovery of Pseudomonic Acid B is inextricably linked to the development of mupirocin (pseudomonic acid A) as a clinically important topical antibiotic. Isolated from Pseudomonas fluorescens NCIMB 10586, the complex mixture of pseudomonic acids was first reported in the 1970s, with mupirocin (dominated by PA-A) gaining clinical approval in the UK in 1985 and later by the FDA in the US [6]. PA-B was identified during the early chromatographic purification and structural characterization efforts of this mixture. Its initial significance was largely viewed through the lens of being a less active component requiring minimization during the industrial fermentation and purification process for mupirocin [3] [7].
However, the historical importance of PA-B shifted dramatically with the advent of genetic and biochemical dissection of the mupirocin biosynthetic pathway in the late 1990s and 2000s. Critical experiments involving the creation of targeted gene knockouts in the mupirocin BGC revealed that mutations in specific genes (mupO, mupU, mupV, macpE) resulted in the exclusive accumulation of PA-B instead of PA-A [5]. This pivotal finding demonstrated conclusively that PA-B is the direct biosynthetic precursor of the clinically active PA-A. This transformed PA-B from a mere minor component into the central intermediate for understanding the final, complex tailoring steps in mupirocin biosynthesis [5].
This understanding placed PA-B at the heart of efforts to comprehend antibiotic assembly in trans-AT polyketide synthases. Research focused on elucidating the enzymatic cascade responsible for converting the C10 hydroxyl of PA-B into the C10-C11 epoxide of PA-A, involving dehydration, epoxidation, and isomerization steps requiring multiple enzymes identified through mutagenesis (MupO, MupU, MupV, MupF, MupC, MupP, MupM, MupN) [5]. Furthermore, the identification of PA-B accumulation in mutants coincided with the broader recognition of the ecological role of P. fluorescens complex members as prolific producers of diverse secondary metabolites, including antibiotics like pyrrolnitrin, 2,4-diacetylphloroglucinol (DAPG), and obafluorin, contributing significantly to natural biocontrol in agricultural settings [4] [8]. Within the historical antibiotic development timeline, mupirocin (PA-A) represents one of the few entirely new structural classes (a trans-AT Type I PKS-derived acid) approved for human use after the so-called "Golden Age" of antibiotic discovery, with PA-B playing an indispensable role in deciphering its origin [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4